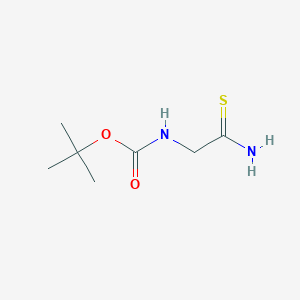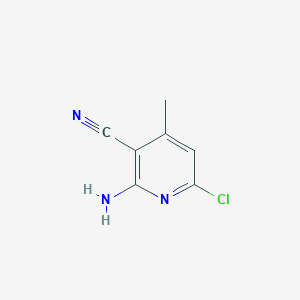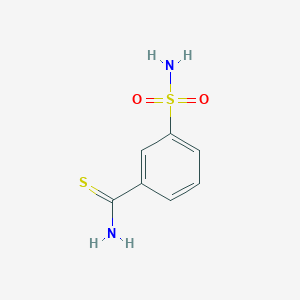
Tert-butyl (2-amino-2-thioxoethyl)carbamate
概要
説明
Tert-butyl (2-amino-2-thioxoethyl)carbamate is a useful research compound. Its molecular formula is C7H14N2O2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Tert-butyl (2-amino-2-thioxoethyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. Zhao et al. (2017) describe a method to synthesize a related compound, which is key in developing drugs like omisertinib (AZD9291), a medication used in cancer treatment. Their method achieves a high yield and could be significant for pharmaceutical manufacturing (Zhao, Guo, Lan, & Xu, 2017).
Chemical Transformations
Guijarro et al. (1996) explored the use of a similar compound, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, demonstrating its utility in creating functionalized carbamates. This research highlights the compound's versatility in chemical synthesis, particularly in generating a range of carbamate derivatives (Guijarro, Ortiz, & Yus, 1996).
Metalation and Alkylation Studies
Sieburth et al. (1996) investigated tert-butyl carbamate derivatives for their ability to undergo metalation, followed by reaction with various electrophiles. This study offers insights into the compound's reactivity and potential applications in creating complex molecular structures (Sieburth, Somers, & O'hare, 1996).
Glycosylation and Novel Glycoconjugates
Henry and Lineswala (2007) demonstrated the compound's application in glycosylation, a critical process in biochemistry. Their work shows how tert-butyl carbamates can be used to generate anomeric 2-deoxy-2-amino sugar carbamates, contributing to the field of glycochemistry (Henry & Lineswala, 2007).
CO2 Fixation and Cyclic Carbamates
Takeda et al. (2012) explored the use of tert-butyl hypoiodite with unsaturated amines, including this compound, in CO2 fixation. This research is significant for developing methods to capture and utilize CO2, a greenhouse gas, in chemical synthesis (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Crystal Structure Analysis
Baillargeon et al. (2017) conducted a study on the crystal structures of tert-butyl carbamate derivatives. This research aids in understanding the molecular interactions and structural characteristics of these compounds, which is essential for designing drugs and materials (Baillargeon et al., 2017).
生化学分析
Biochemical Properties
Tert-butyl (2-amino-2-thioxoethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. These interactions can lead to changes in the biochemical properties of the enzymes, affecting their catalytic efficiency and substrate specificity. The nature of these interactions is primarily based on the binding affinity of this compound to the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to alterations in downstream signaling events. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of specific genes. These effects on cellular metabolism can lead to alterations in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and other proteins, leading to enzyme inhibition or activation. These binding interactions can result in conformational changes in the target proteins, affecting their activity and function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing their activity and function. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in metabolic pathways highlights its potential impact on energy production and utilization within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters or binding proteins, which facilitate its uptake and distribution within cells. Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization is essential for its interactions with target biomolecules and its overall biological activity .
特性
IUPAC Name |
tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBIUUFZUPNDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415901 | |
| Record name | tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-13-1 | |
| Record name | 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(carbamothioylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1276912.png)




![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)


![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)




